molecular formula C24H26N6O3 B2474508 (E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1226488-16-9

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2474508
CAS No.: 1226488-16-9
M. Wt: 446.511
InChI Key: HGHFLPAGTSCTGJ-YRNVUSSQSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of thiazolidinone derivatives were synthesized, which included compounds structurally related to the queried compound. These derivatives were evaluated for antimicrobial activity against various bacteria and fungi. This study highlights the potential of these compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Antimicrobial Properties

Another research focused on synthesizing s-Triazine-Based Thiazolidinones, structurally similar to the queried compound, and evaluated their antimicrobial properties. These compounds showed significant activity against a range of bacteria and fungi, indicating their potential in antimicrobial therapy (Patel, Patel, Kumari, & Patel, 2012).

Anti-Cancer Research

A study on Flumatinib, a compound with a similar structure, investigated its metabolism in chronic myelogenous leukemia patients. This research is crucial for understanding the metabolic pathways of such compounds in cancer treatment (Gong, Chen, Deng, & Zhong, 2010).

Antihistaminic Activity

Research on compounds with structural similarities to the queried chemical showed significant antihistaminic activity and an inhibitory effect on eosinophil infiltration. This suggests potential applications in treating allergies and inflammation (Gyoten et al., 2003).

Anticonvulsant Properties

Structural and electronic properties of compounds, including those structurally related to the queried compound, were analyzed for their anticonvulsant effects. These studies contribute to the understanding of how structural features affect pharmaceutical activity (Georges et al., 1989).

Anti-Diabetic Applications

A family of triazolo-pyridazine-6-yl-substituted piperazines, similar to the compound , was synthesized and evaluated for anti-diabetic effects, specifically targeting the Dipeptidyl peptidase-4 (DPP-4) inhibition mechanism. This research contributes to the development of new anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-32-19-8-6-18(17-20(19)33-2)7-11-24(31)30-15-13-29(14-16-30)23-10-9-22(27-28-23)26-21-5-3-4-12-25-21/h3-12,17H,13-16H2,1-2H3,(H,25,26,27)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHFLPAGTSCTGJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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